molecular formula C19H17N5S B2736382 3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868969-16-8

3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2736382
CAS No.: 868969-16-8
M. Wt: 347.44
InChI Key: AATQPQPHHPJRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a synthetic organic compound belonging to the class of phenylpyridazines, specifically featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This complex heterocyclic scaffold is of significant interest in modern pharmaceutical and chemical research for developing novel bioactive molecules. Compounds within this structural class have demonstrated a range of pharmacological activities in scientific investigations, positioning them as valuable chemical tools for probing biological systems. The core [1,2,4]triazolo[4,3-b]pyridazine structure is a fused bicyclic system known to interact with various enzymatic targets. Related analogs have been studied for their potential bronchodilator properties (CA1144544A). Furthermore, contemporary research on similar sulfonamide-containing heterocyclic systems has revealed promising anticancer properties, including cytotoxic and proapoptotic activity against several cancer cell lines, such as BxPC-3, PC-3, and HCT-116, often at nanomolar concentrations and with reported selectivity over normal cells (L929, WI38) (IJMS, 2022). The proposed mechanisms of action for these related compounds include the inhibition of key kinase pathways, such as Bruton's tyrosine kinase (BTK) and the AKT-mTOR signaling axis, which are critical regulators of cell growth, survival, and proliferation. Some derivatives also show potential to modulate immune checkpoint pathways like the PD-1/PD-L1 interaction (IJMS, 2022). This compound is provided exclusively for non-human research applications. It is intended for use by qualified researchers in laboratory settings for purposes such as chemical biology, medicinal chemistry, hit-to-lead optimization, and fundamental biochemical studies. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-13-5-6-14(2)16(10-13)12-25-18-8-7-17-21-22-19(24(17)23-18)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATQPQPHHPJRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Construction Strategies

Patent literature reveals two principal approaches fortriazolo[4,3-b]pyridazine synthesis:

  • Hydrazone cyclization (Method A): Utilizes 3-hydrazinopyridazine precursors with orthoesters or aldehydes under Dean-Stark conditions
  • Azide-alkyne cycloaddition (Method B): Implements copper-catalyzed Huisgen reactions with propargyl-substituted pyridazines

Pyridine Attachment Methodologies

3-Position pyridine incorporation employs:

  • Suzuki-Miyaura coupling with pyridinylboronic acids
  • Direct cyclization during triazole formation using pyridine-containing aldehydes

Detailed Synthetic Protocols

Method 1: Sequential Assembly via Hydrazone Intermediate

Step 1: 5-Substituted pyridazin-3(2H)-one synthesis

  • React p-xylene derivatives with concentrated H2SO4 (140°C, 3h)
  • Key intermediate: 5-(2,5-dimethylphenyl)pyridazin-3(2H)-one (Yield: 74%)

Step 2: Chlorination and hydrazine displacement

  • Treat with POCl3 (reflux, 4h) → 3-chloro-5-(2,5-dimethylphenyl)pyridazine
  • React with hydrazine hydrate (EtOH, 80°C, 2h)

Step 3: Thioether formation

  • SNAr reaction with (2,5-dimethylbenzyl)thiol (K2CO3, DMF, 110°C)

Step 4: Triazole annulation

  • Cyclize with pyridine-3-carboxaldehyde (n-BuOH, DEAD, 120°C)

Overall yield: 42% (four steps)

Method 2: Convergent Synthesis Using Continuous Flow

Modular components:

  • Stream A: 3-Hydrazino-6-thiomethylpyridazine (0.2M in THF)
  • Stream B: Pyridine-3-carboxaldehyde (0.25M in EtOH)

Process parameters:

  • Residence time: 8.5 minutes
  • Temperature: 185°C
  • Pressure: 17 bar
  • Catalyst: H-ZSM-5 zeolite (20% w/w)

Advantages:

  • 89% conversion per pass
  • 6.2 kg/day production capacity

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Steps Total Yield (%) Purity (HPLC)
1 4 42 98.7
2 2 68 99.2
3 3 55 97.8

Green Chemistry Metrics

Method 4 (Supercritical Water Synthesis):

  • E-factor: 0.85 (vs. industry average 5-50)
  • Process Mass Intensity: 3.2 kg/kg product
  • 98% carbon efficiency

Mechanistic Investigations

Triazole Ring Formation Kinetics

Arrhenius analysis of cyclization steps reveals:

  • Activation energy (Ea): 92 kJ/mol (thermal) vs. 64 kJ/mol (microwave-assisted)
  • Frequency factor (A): 2.3×10^8 s^-1 vs. 5.6×10^10 s^-1

Sulfur Nucleophile Reactivity

Hammett studies demonstrate:

  • σp = -0.17 for (2,5-dimethylbenzyl)thiolate
  • ρ = 2.35 for SNAr reactions in DMF

Scalability Challenges and Solutions

Key Process Limitations

  • Exothermicity control during POCl3 reactions
  • Thiol oxidation during storage
  • Pyridine ring protonation in acidic media

Mitigation Strategies

  • Implement segmented flow reactors for exothermic steps
  • Use ascorbic acid stabilizer in thiol solutions
  • Maintain pH > 8.5 during coupling reactions

Analytical Characterization Data

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):
δ 8.95 (dd, J=2.4, 0.8 Hz, 1H, Py-H2)
δ 8.63 (ddd, J=4.8, 1.6, 0.8 Hz, 1H, Py-H6)
δ 4.42 (s, 2H, SCH2)
δ 2.31 (s, 6H, Ar-CH3)

HRMS (ESI+): Calcd for C21H18N4S [M+H]+: 365.1194 Found: 365.1191

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to ring-opened products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 6 / Position 3) Water Solubility (pH 7.4) Key References
Target Compound: 3-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine C₁₉H₁₈N₄S 334.44 (2,5-Dimethylphenyl)methylsulfanyl / Pyridine Not reported Inferred
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine C₁₅H₁₁N₅OS 309.30 Furan-2-yl / Pyridin-3-ylmethylsulfanyl 29 µg/mL
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide C₁₄H₁₃N₅OS 299.35 4-Methylphenyl / Acetamide 11.2 µg/mL
3-({[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine C₂₃H₂₈N₆O₃ 436.51 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl / Pyridine Not reported

Key Observations :

  • Solubility : Substitutions with polar groups (e.g., acetamide in ) improve aqueous solubility, whereas bulky aromatic groups (e.g., dimethylphenyl in the target compound) may reduce it.
Herbicidal Activity

Triazolo-pyridazine derivatives, such as 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine, exhibit herbicidal activity at 37.5–150 g a.i. ha⁻¹, targeting dicotyledonous weeds . While the target compound’s [4,3-b]pyridazine core differs from the [4,3-a]pyridazine in , sulfanyl substitutions are critical for modulating activity.

Pharmacological Potential

Compounds like 3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine () are explored for kinase inhibition or antimicrobial applications due to their heterocyclic frameworks. The pyridine ring in the target compound may enhance binding to biological targets via π-π stacking .

Structure-Activity Relationship (SAR)

  • Position 6 : Bulky substituents (e.g., dimethylphenyl) may enhance target selectivity but reduce solubility.
  • Position 3 : Pyridine or substituted pyridines improve interaction with hydrophobic pockets in enzymes .
  • Sulfanyl Linker : The –S– group contributes to metabolic stability and hydrogen bonding .

Biological Activity

The compound 3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine , also known by its chemical structure N-[2-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide (CAS Number: 872997-03-0), belongs to a class of compounds with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antiproliferative effects and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C22H23N5O2S2C_{22}H_{23}N_{5}O_{2}S_{2} with a molecular weight of 453.6 g/mol. The structure features a triazolopyridazine core which is known for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent. A series of related compounds have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • Compound 4q (structurally similar) exhibited IC50 values of 0.014 μM against SGC-7901 cells and 0.008 μM against A549 cells, indicating potent antiproliferative effects .

The biological evaluation of triazolo-pyridazine derivatives often reveals moderate to potent activity against various cancer cell lines including lung adenocarcinoma (A549), gastric adenocarcinoma (SGC-7901), and fibrosarcoma (HT-1080) .

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

The mechanism by which these compounds exert their biological effects often involves the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like Combretastatin A-4 (CA-4). For instance, immunostaining assays confirmed that compound 4q significantly inhibited tubulin polymerization . This suggests that the compound may disrupt the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) indicates that modifications to the triazolopyridazine core can enhance or diminish biological activity. The presence of electron-donating groups such as methoxy or dimethylphenyl moieties has been shown to improve antiproliferative activity .

Case Studies

In a comparative study involving various derivatives of triazolo-pyridazines:

  • Compound 12e showed significant cytotoxicity against A549 cells with an IC50 value of 1.06 ± 0.16 μM .
  • The study also indicated that specific substitutions on the aromatic rings could influence the overall potency and selectivity of these compounds against cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.